Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and a 4-bromophenyl substituent. The ethyl carboxylate group on the piperazine enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-5-7-14(21)8-6-13)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALQXMOCDMCBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds. They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects. For instance, some thiazole derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways. For example, some thiazole derivatives have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Position and Bioactivity: The 4-bromophenyl group in the target compound contrasts with the 3-bromophenyl substituent in . Positional isomerism may alter receptor binding or metabolic stability . Ethyl carboxylate (target compound) vs. ethanone (): Carboxylate groups generally enhance solubility, whereas ketones may improve membrane permeability.
Core Heterocyclic Variations :
- The thiazolo[3,2-b][1,2,4]triazole core in the target compound differs from the thiazolo[3,2-a]pyrimidine in . Pyrimidine derivatives often exhibit antiviral or anticancer activity, while triazoles are linked to antimicrobial effects .
Crystallographic and Computational Insights
- Structural Validation : Tools like SHELXL () and ORTEP-3 () are essential for resolving complex heterocyclic structures. The target compound’s puckered piperazine ring (if present) could be analyzed via Cremer-Pople parameters ().
- Hydrogen Bonding : The hydroxyl group on the thiazolo-triazole may form hydrogen-bonding networks, influencing crystal packing and stability ().
Preparation Methods
Synthesis of the Thiazolo[3,2-b]Triazole Core
The thiazolo[3,2-b]triazole scaffold is constructed via cyclocondensation reactions. A widely adopted protocol involves treating α-haloketones with thiosemicarbazide to form thiosemicarbazones, followed by cyclization with carbon disulfide (CS₂) under alkaline conditions.
- Thiosemicarbazone Formation:
Ethyl 2-bromoacetoacetate (10 mmol) reacts with thiosemicarbazide (10 mmol) in ethanol under reflux for 4 hours. The product precipitates as a white solid. - Cyclization:
The thiosemicarbazone is treated with CS₂ (15 mmol) and potassium hydroxide (20 mmol) in ethanol at 80°C for 6 hours. Acidification with HCl yields 2-ethylthiazolo[3,2-b]triazol-6(5H)-one.
Key Modifications:
- Introduction of the 6-hydroxy group is achieved via alkaline hydrolysis of the ester intermediate.
- Substituents at the 2-position (e.g., ethyl) are incorporated by selecting α-haloketones with pre-installed alkyl groups.
Functionalization with the 4-Bromophenyl Group
The 4-bromophenyl moiety is introduced through Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the reactivity of the thiazolo-triazole intermediate.
- The thiazolo-triazole core (1 eq) reacts with 4-bromobenzyl chloride (1.2 eq) in the presence of AlCl₃ (2 eq) in dichloromethane at 0°C.
- The mixture is stirred for 12 hours, yielding (4-bromophenyl)(thiazolo-triazolyl)methane.
Suzuki-Miyaura Coupling:
- A brominated thiazolo-triazole derivative (1 eq) couples with 4-bromophenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq) in a 1,4-dioxane/water mixture at 90°C.
- The reaction proceeds under nitrogen for 8 hours, achieving >75% yield.
Incorporation of the Piperazine-1-Carboxylate Moiety
The piperazine group is attached via nucleophilic substitution or reductive amination, followed by esterification.
Stepwise Approach:
- Mannich Reaction:
(4-Bromophenyl)(thiazolo-triazolyl)methane (1 eq) reacts with piperazine (1.2 eq) and formaldehyde (1.5 eq) in methanol at 60°C for 6 hours, forming the tertiary amine linkage. - Esterification:
The piperazine intermediate is treated with ethyl chloroformate (1.1 eq) and triethylamine (2 eq) in THF at 0°C, yielding the carboxylate ester.
Single-Pot Alternative:
A three-component reaction involving the thiazolo-triazole, 4-bromobenzaldehyde, and piperazine-1-carboxylate ethyl ester in acetic anhydride/acetic acid (1:1) under reflux for 3 hours achieves direct coupling (yield: 68–72%).
Optimization and Characterization
Reaction Conditions:
- Temperature: Cyclization steps require reflux (80–100°C), while coupling reactions are optimal at 60–90°C.
- Catalysts: Pd-based catalysts enhance cross-coupling efficiency, whereas Lewis acids (e.g., AlCl₃) accelerate electrophilic substitutions.
Analytical Validation:
- NMR: ¹H NMR confirms the integration of the 4-bromophenyl (δ 7.4–7.6 ppm), piperazine (δ 3.2–3.5 ppm), and ethyl ester (δ 1.2–1.4 ppm) signals.
- HPLC: Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, 4-bromobenzyl chloride | 65–70 | Simple setup | Low regioselectivity |
| Suzuki Coupling | Pd(PPh₃)₄, 4-bromophenylboronic acid | 75–80 | High specificity | Requires inert atmosphere |
| Mannich Reaction | Piperazine, formaldehyde | 68–72 | Single-step coupling | Competing side reactions |
Challenges and Mitigation Strategies
- Steric Hindrance: Bulky substituents on the thiazolo-triazole core impede coupling reactions. Using excess boronic acid (1.5–2 eq) improves yields.
- Oxidation Sensitivity: The 6-hydroxy group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) enhance stability.
- Piperazine Solubility: Poor solubility in organic solvents is addressed by employing polar aprotic solvents (e.g., DMF) or phase-transfer catalysts.
Scale-Up Considerations
Industrial-scale synthesis necessitates:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
